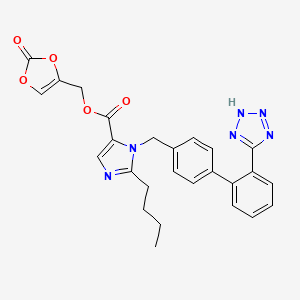

Olmesartan Medoxomil Methyl Ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Olmesartan Medoxomil Methyl Ether is a derivative of Olmesartan Medoxomil . Olmesartan is an angiotensin II receptor antagonist used to treat high blood pressure (hypertension) .

Synthesis Analysis

The synthesis of Olmesartan Medoxomil Methyl Ether involves the dissolution of the antihypertensive AT1 antagonist olmesartan in methanol, generating a highly bioactive methyl ether analogue via an SN1 mechanism . Theoretical calculations confirmed the thermodynamic control preference of methyl ether versus the antagonistic product methyl ester .Molecular Structure Analysis

The molecular structure of Olmesartan Medoxomil Methyl Ether is similar to that of Olmesartan Medoxomil, with the addition of a methyl ether group . The molecular formula is C29H30N6O6, with an average mass of 558.585 Da .Chemical Reactions Analysis

During the process development for multigram-scale synthesis of Olmesartan Medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM .科学的研究の応用

Hypertension Treatment

Olmesartan Medoxomil (OM) is a selective angiotensin II receptor antagonist used in the treatment of hypertension . It’s a high-intensity sartan that binds with higher affinity to the AT1 receptor than other ARA-IIs, ensuring strong and persistent blockade .

Bioavailability Improvement

The therapeutic potential of OM is limited by its poor water solubility, leading to poor bioavailability . To overcome this limitation, encapsulation of the drug substance by two methylated cyclodextrins was carried out .

Host-Guest Interaction Study

A host-guest interaction study of OM with β-Cyclodextrin derivatives was conducted . This study aimed to improve the solubility of OM, which in turn is expected to result in an improved biopharmaceutical profile .

Tablet Formulation

A methodology for the design, development, and characterization of tablets prepared by the direct compression method of OM was proposed . The main objective was to ensure a high dissolution rate of the active ingredient .

Excipient Compatibility Study

A rigorous selection of excipients was carried out to ensure their physical and chemical compatibility with the active ingredient . This was done using scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FT-IR) studies .

Nanoemulsion Strategy

A nanoemulsion strategy for OM was proposed to improve oral absorption and extend antihypertensive activity in hypertensive rats .

作用機序

Biochemical Pathways

The drug affects the RAAS pathway, which plays a significant role in hemostasis and the regulation of kidney, vascular, and cardiac functions . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within the RAAS, contributing to the prevention of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Olmesartan Medoxomil Methyl Ether is a prodrug that is hydrolyzed to active Olmesartan during absorption from the gastrointestinal tract . The drug exhibits several-fold higher uptake in cells and greater permeability in the intestine compared to Olmesartan . The drug’s absorption is significantly influenced by substrates/inhibitors of the OATP2B1 transport system .

Action Environment

Environmental factors such as pH can influence the action of Olmesartan Medoxomil Methyl Ether. The drug is predominantly anionic at intestinal pH, which affects its absorption . Additionally, the presence of certain substances in the environment, such as OATP2B1 substrates/inhibitors, can significantly influence the drug’s absorption and efficacy .

Safety and Hazards

Olmesartan Medoxomil Methyl Ether, like Olmesartan, may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause damage to organs (cardiovascular system) through prolonged or repeated exposure . When pregnancy is detected, discontinue Olmesartan Medoxomil as soon as possible .

特性

IUPAC Name |

(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O5/c1-2-3-8-23-27-13-22(25(33)35-15-19-16-36-26(34)37-19)32(23)14-17-9-11-18(12-10-17)20-6-4-5-7-21(20)24-28-30-31-29-24/h4-7,9-13,16H,2-3,8,14-15H2,1H3,(H,28,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWWQAKONBNWCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=COC(=O)O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of synthesizing Olmesartan Medoxomil Methyl Ether?

A1: Olmesartan Medoxomil Methyl Ether (2) is a potential impurity of Olmesartan Medoxomil (1), a medication used to treat hypertension. [] Understanding the synthesis of potential impurities is crucial for several reasons:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)

![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)